(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is a compound that combines a benzoimidazole moiety with a piperidine derivative protected by a tert-butyloxycarbonyl (N-BOC) group. This structural configuration is significant in medicinal chemistry due to the biological activity associated with both the benzoimidazole and piperidine structures. The compound is of interest for its potential applications in pharmaceuticals, particularly in developing new therapeutic agents.
This compound is synthesized from commercially available precursors, typically involving the reaction of benzoimidazole derivatives with piperidine derivatives. The classification of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole falls under organic compounds, specifically within the categories of heterocycles and nitrogen-containing compounds. Its structure features both aromatic and aliphatic components, making it versatile for various chemical reactions.
The synthesis of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole generally involves several key steps:
The molecular formula for (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is C_{16}H_{20}N_{4}O_{2}. The compound features:
The stereochemistry at the piperidine nitrogen contributes to its biological activity, allowing for selective interactions with biological targets.
(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole can participate in various chemical reactions:
The mechanism of action for (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is largely dependent on its interactions with specific biological targets. Compounds containing benzoimidazole rings are known to exhibit a range of pharmacological activities, including:
Studies have shown that structural modifications can significantly enhance these activities, making this compound a candidate for further pharmacological evaluation .
(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for drug formulation .
(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole has potential applications in various fields:
The systematic IUPAC name for this compound is (S)-tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. This nomenclature precisely defines:
The stereochemical designation holds profound significance for molecular recognition. The asymmetric carbon creates two enantiomers with potentially divergent biological activities. The (S)-enantiomer often exhibits superior binding to biological targets due to optimized spatial orientation of the benzimidazole relative to the piperidine ring. Computational modeling reveals that the (S)-configuration positions the benzimidazole moiety in a pseudo-axial orientation, facilitating interactions with planar binding sites inaccessible to the (R)-counterpart. This stereoelectronic profile underpins its selection for targeted therapeutic development [4].
The molecular formula C₁₇H₂₃N₃O₂ and molecular weight 301.39 g/mol position this compound within a critical molecular size range for blood-brain barrier permeability and oral bioavailability. Comparative analysis reveals how structural modifications influence molecular properties:
Table 1: Structural and Physicochemical Comparison of Benzimidazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
(S)-2-(N-Boc-piperidin-3-yl)-1H-benzimidazole | C₁₇H₂₃N₃O₂ | 301.39 | Boc-protected piperidine, chiral center |
2-Piperidin-3-yl-1H-benzimidazole | C₁₂H₁₅N₃ | 201.27 | Free amine, no Boc protection |
Benzimidazole (parent) | C₇H₆N₂ | 118.14 | No piperidine substituent |
Thiabendazole (pharmaceutical) | C₁₀H₇N₃S | 201.25 | Thiazole instead of piperidine |
The Boc group (C₅H₉O₂) contributes significantly (100.12 g/mol) to the total molecular weight, enhancing lipophilicity (calculated logP ≈ 2.8) compared to the deprotected analog (logP ≈ 1.9). This modification improves membrane permeability while maintaining sufficient aqueous solubility (∼15 µg/mL) for biological applications. The molecular weight near 300 g/mol adheres to Lipinski's rule parameters, supporting drug-likeness. Removal of the Boc group yields a zwitterionic structure with altered solubility and reactivity profiles [4] [7].
The tert-butyloxycarbonyl (Boc) group serves as a cornerstone in the synthetic manipulation of (S)-2-(piperidin-3-yl)-1H-benzimidazole derivatives. Its strategic implementation addresses two fundamental challenges in piperidine chemistry:
Table 2: BOC Protection and Deprotection Methodologies in Piperidine Chemistry
Process | Reagents/Conditions | Reaction Time | Chemoselectivity Features |
---|---|---|---|
Protection | Boc₂O, H₂O, 25°C | 2-4 hours | Excellent selectivity for aliphatic amines |
Protection | Boc₂O, DMAP, CH₃CN | 30-60 minutes | High yield for sterically hindered amines |
Protection | Boc₂O, HFIP (catalyst) | 1-2 hours | Prevents oxazolidinone formation in amino alcohols |
Deprotection | 3M HCl in EtOAc, 25°C | 30 minutes | Mild conditions preserving acid-sensitive groups |
Deprotection | 50% TFA in DCM | 15-30 minutes | Rapid cleavage with volatile byproducts |
Deprotection | TMSI, CH₂Cl₂; then MeOH | Sequential steps | Avoids strongly acidic conditions |
The acid-labile nature of the Boc group enables facile removal under mildly acidic conditions without disturbing the benzimidazole ring system (stable to TFA). Mechanistically, protonation of the carbamate oxygen triggers tert-butyl cation elimination, forming unstable carbamic acid that spontaneously decarboxylates. Adding cation scavengers (anisole, thioanisole) prevents electrophilic alkylation of sensitive functionalities during deprotection [5] [8].
A critical advantage lies in the orthogonality of Boc protection relative to other common protecting groups. It remains stable under basic conditions that remove Fmoc (piperidine/DMF) and is incompatible with strong reducing agents that affect Cbz groups. This enables sophisticated protection-deprotection cascades for introducing diverse substituents at the piperidine nitrogen. For instance, after Boc deprotection, the free amine can be re-protected as Fmoc-carbamate for solid-phase peptide synthesis, alkylated, acylated, or converted to sulfonamides or ureas [2] [5].
The benzimidazole scaffold emerged as a privileged structure in medicinal chemistry following the serendipitous discovery of thiabendazole's anthelmintic properties in 1961. This breakthrough revealed that simple substitution patterns on the benzimidazole core could confer profound biological activity. Structural evolution progressed through key phases:
First-Generation Derivatives (1960s-1970s): Early modifications focused on 2-position substitutions. Replacement of thiabendazole's thiazole with thiocarbamate yielded cambendazole, demonstrating that carbamate functionalities enhanced anthelmintic potency. This discovery spurred development of parbendazole (methyl carbamate with n-butyl at C5) and ultimately mebendazole (1971), featuring a benzoyl group at C5 that improved tissue penetration and spectrum. The latter became a WHO Essential Medicine for parasitic infections [9].
Second-Generation Innovations (1980s-present): Strategic modifications addressed metabolic limitations. Albendazole incorporated an n-propylthio group at C5, enhancing systemic exposure through reduced first-pass metabolism. Concurrently, exploration beyond antiparasitics revealed benzimidazole's utility in oncology (nocodazole, tubulin inhibitor), gastroenterology (pantoprazole, proton pump inhibitor), and virology (maribavir, antiviral). The scaffold demonstrated exceptional structural tolerance, accommodating diverse substituents while maintaining core planarity for π-stacking interactions [6] [9].
Contemporary Applications: The integration of benzimidazole with chiral piperidines represents a third-wave innovation. Piperidine introduces:
The Boc-protected derivative specifically enables efficient library synthesis for high-throughput screening. Its stability facilitates purification and storage, while the deprotected version serves as a key intermediate for covalent inhibitors targeting cysteine proteases and kinases. Recent applications extend to material science, where its fused aromatic system contributes to photoluminescent properties in OLED materials [3].
Table 3: Key Milestones in Benzimidazole Drug Development
Year | Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1961 | Thiabendazole | 2-(Thiazol-4-yl) substitution | Broad-spectrum anthelmintic |
1971 | Mebendazole | 2-Carbamate, 5-benzoyl | Intestinal helminth infections |
1974 | Omeprazole (precursor) | 2-(Pyridylmethylsulfinyl) substitution | Antiulcer (proton pump inhibitor) |
1982 | Albendazole | 2-Carbamate, 5-n-propylthio | Systemic antiparasitic |
1990s | Nocodazole | 2-Carbamate, 5-(thiophene-2-carbonyl) | Antitumor (microtubule disruption) |
2000s | (S)-Boc-piperidinyl benzimidazoles | Chiral piperidine fusion at C2 | Targeted protein degraders |
This historical trajectory underscores how (S)-2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole embodies modern structural design principles: stereochemical control, protecting group strategy, and fusion of complementary heterocycles [6] [9].
Compounds Mentioned in Article:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: